molecular formula C7H12O2 B2684106 4-Methoxy-1-oxaspiro[2.4]heptane CAS No. 2162928-60-9

4-Methoxy-1-oxaspiro[2.4]heptane

Cat. No.: B2684106
CAS No.: 2162928-60-9
M. Wt: 128.171
InChI Key: GQSRQVOUWNCFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-oxaspiro[2.4]heptane is a spirocyclic compound featuring a bicyclic structure composed of a cyclopropane ring fused to a five-membered oxygen-containing ring (oxolane). The methoxy (-OCH₃) substituent at position 4 introduces steric and electronic effects that influence its reactivity and physicochemical properties. Spirocyclic frameworks like this are valued in medicinal chemistry for their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name

4-methoxy-1-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-8-6-3-2-4-7(6)5-9-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSRQVOUWNCFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-oxaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dibromoneopentyl glycol as a starting material. The process includes the following steps:

Industrial Production Methods

Industrial production methods for 4-Methoxy-1-oxaspiro[2.4]heptane may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

4-Methoxy-1-oxaspiro[2.4]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The methoxy group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Methoxy Group: In 4-Methoxy-1-oxaspiro[2.4]heptane, the electron-donating methoxy group may stabilize adjacent electrophilic centers, influencing reactivity in nucleophilic additions or cycloadditions.
  • Heteroatom Variations :

    • Oxa vs. Azaspiro Systems : Replacing oxygen with nitrogen (e.g., 4-azaspiro[2.4]heptane in ) introduces basicity, enabling salt formation (e.g., hydrochlorides in ) and expanding pharmaceutical utility .
    • Hybrid Heteroatoms : Compounds like 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane () combine oxygen and nitrogen, creating unique hydrogen-bonding capabilities for targeted interactions .
  • Synthetic Routes :

    • 1,3-Dipolar cycloaddition (e.g., ) is a versatile method for spirocycle formation, yielding diverse analogs in 40–99% efficiency.
    • Acid-catalyzed hydrolysis () of dioxaspiro precursors (e.g., 8-methoxy-1,4-dioxaspiro[4.5]decane) provides ketones, suggesting adaptability for methoxy-spiro systems .
  • Applications :

    • Drug Discovery : Azaspiro derivatives () are prevalent in patents for kinase inhibitors, while oxaspiro compounds may serve as rigid proline analogs .
    • Material Science : Hydrophobic spirocycles (e.g., ) could act as crosslinkers or stabilizers in polymers .

Research Findings and Data Trends

  • Reactivity : Epoxyamine derivatives () undergo rearrangements, highlighting the sensitivity of spirocyclic systems to ring strain and electronic effects .
  • Stability : Methoxy groups may enhance thermal stability compared to halogenated analogs, though direct data is needed.
  • Biological Relevance: Hybrid heteroatom spirocycles () show promise in modulating enzyme activity due to dual hydrogen-bond donor/acceptor sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.